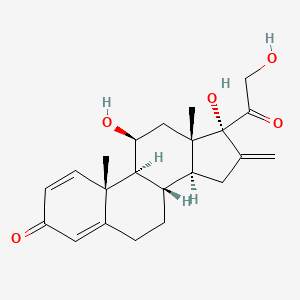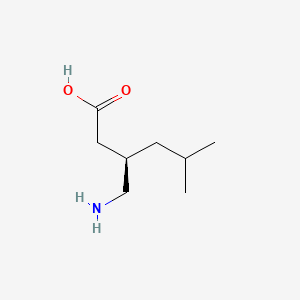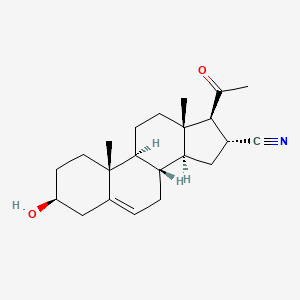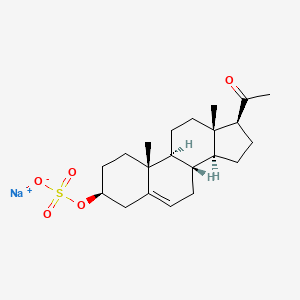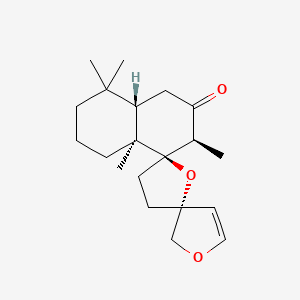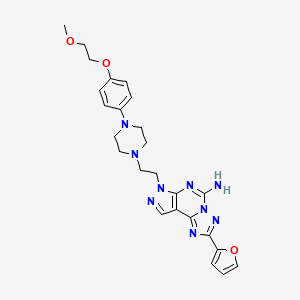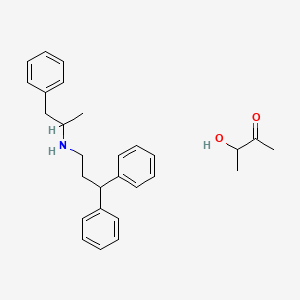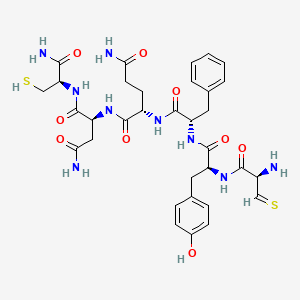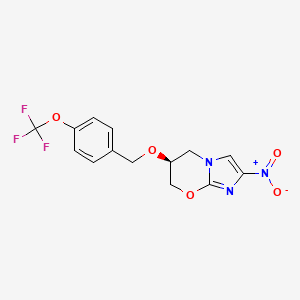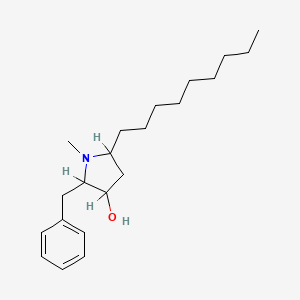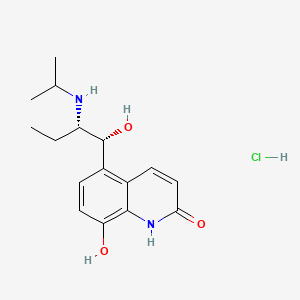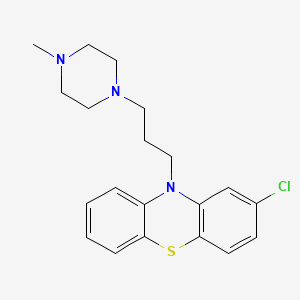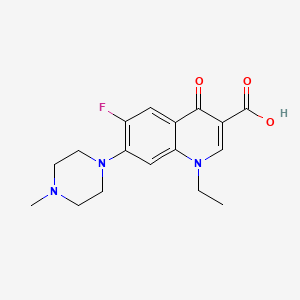
Pefloxacine
Vue d'ensemble
Description
La pefloxacine est un agent antibactérien de synthèse à large spectre de la famille des fluoroquinolones. Elle est efficace contre un large éventail de bactéries Gram-négatives et Gram-positives. La this compound est principalement utilisée pour traiter les infections bactériennes du système gastro-intestinal, des voies génito-urinaires et l'uréthrite gonococcique non compliquée chez les hommes .
Applications De Recherche Scientifique
Pefloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Medicine: Used in clinical research to develop new antibacterial agents and to study the pharmacokinetics and pharmacodynamics of fluoroquinolones.
Industry: Used in the development of new formulations and delivery systems for antibacterial agents
Mécanisme D'action
Target of Action
Pefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
Pefloxacin exerts its bactericidal action by interfering with the activity of DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby preventing bacterial cell division and growth .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription . This disruption leads to the cessation of bacterial cell division, resulting in the death of the bacteria .
Pharmacokinetics
Pefloxacin is well absorbed from the gastrointestinal tract . It has an elimination half-life ranging from 6.2 to 12.4 hours . Pefloxacin is capable of penetrating cells, yielding high tissue: serum ratios, which is beneficial for treating infections caused by intracellular pathogens . It is mostly excreted renally, but also through the biliary route . In patients with liver insufficiency and elderly patients, altered plasma pharmacokinetics are observed, necessitating dosage adjustments .
Result of Action
The result of Pefloxacin’s action is the effective eradication of a variety of bacterial infections. It possesses excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea, as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also shows effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter .
Action Environment
The efficacy and stability of Pefloxacin can be influenced by environmental factors. For instance, its lipophilic properties allow it to have good properties in a physiological medium . When pefloxacin enters the soil and water environment, it can be harmful to the ecological environment . Furthermore, it can remain in animal foodstuffs, potentially harming human health through the food chain .
Analyse Biochimique
Biochemical Properties
Pefloxacin exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . The bactericidal action of Pefloxacin results from this interference .
Cellular Effects
Pefloxacin has excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also possesses effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter . In a proliferation assay in liquid culture of the cell line HL-60, Pefloxacin caused a dose-dependent inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of Pefloxacin involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are necessary for the transcription and replication of bacterial DNA . The bactericidal action of Pefloxacin results from this interference .
Temporal Effects in Laboratory Settings
Pefloxacin has a long half-life and good penetration of tissue and body fluids . It is metabolized extensively to form the principal N-demethyl Pefloxacin (norfloxacin) and N-oxide metabolites .
Dosage Effects in Animal Models
In healthy broiler chickens, Pefloxacin was rapidly absorbed with an absorption half-life (t½a) and TMAX of 0.87 ± 0.07 and 2.01 ± 0.12 h, respectively . The elimination half-life (t½β) was 8.44 ± 0.48 and 13.18 ± 0.82 h after IV and oral administration, respectively . The results indicate that an oral dose of 10 mg Pefloxacin/kg BW, every 24 h, should be effective in treatment of the most systemic infections in poultry .
Metabolic Pathways
Pefloxacin is metabolized extensively to form the principal N-demethyl Pefloxacin (norfloxacin) and N-oxide metabolites . This suggests that Pefloxacin is involved in metabolic pathways that involve these metabolites.
Transport and Distribution
Pefloxacin is well absorbed from the gastrointestinal tract . Its elimination half-life ranges from 6.2 to 12.4 hours . After repeated administration, a major change in pharmacokinetic parameters is observed . Pefloxacin is also metabolized in the liver .
Subcellular Localization
The exact subcellular localization of Pefloxacin is not clearly defined in the literature. Given its mechanism of action, it can be inferred that Pefloxacin likely localizes to the regions in the cell where the bacterial enzymes DNA gyrase and topoisomerase IV are active .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La pefloxacine est synthétisée par un processus chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :
Formation du noyau quinolone : Cela implique la cyclisation d'un précurseur approprié pour former le système cyclique quinolone.
Introduction de l'atome de fluor : L'atome de fluor est introduit dans le noyau quinolone par une réaction de fluoration.
Attachement du cycle pipérazine : Le cycle pipérazine est attaché au noyau quinolone par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de la this compound implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :
Préparation des matières premières : Des matières premières de haute pureté sont préparées et purifiées.
Optimisation de la réaction : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour maximiser le rendement.
Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie pour atteindre la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
La pefloxacine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des produits de dégradation.
Réduction : Les réactions de réduction peuvent modifier le noyau quinolone.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles tels que les amines et les thiols sont utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound ayant des propriétés antibactériennes modifiées .
Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des fluoroquinolones.
Biologie : Utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les cellules bactériennes.
Médecine : Utilisée en recherche clinique pour développer de nouveaux agents antibactériens et pour étudier la pharmacocinétique et la pharmacodynamique des fluoroquinolones.
Industrie : Utilisée dans le développement de nouvelles formulations et de systèmes d'administration pour les agents antibactériens
Mécanisme d'action
La this compound exerce ses effets antibactériens en inhibant l'activité des enzymes bactériennes ADN gyrase et topoisomérase IV. Ces enzymes sont essentielles à la transcription et à la réplication de l'ADN bactérien. En inhibant ces enzymes, la this compound empêche la division cellulaire bactérienne et entraîne la mort cellulaire .
Comparaison Avec Des Composés Similaires
La pefloxacine est similaire à d'autres fluoroquinolones telles que la ciprofloxacine, la lévofloxacine et la norfloxacine. Elle présente des propriétés uniques qui la rendent distincte :
Spectre d'activité : La this compound a un large spectre d'activité contre les bactéries Gram-positives et Gram-négatives.
Pharmacocinétique : La this compound a une demi-vie plus longue que certaines autres fluoroquinolones, ce qui permet une administration moins fréquente.
Effets secondaires : La this compound a un profil d'effets secondaires différent de celui des autres fluoroquinolones, avec un risque plus élevé de tendinite et de rupture du tendon
Liste de composés similaires
- Ciprofloxacine
- Lévofloxacine
- Norfloxacine
- Ofloxacine
- Moxifloxacine
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYDNQZQSQIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-95-6 (mesylate) | |
| Record name | Pefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048493 | |
| Record name | Pefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70458-92-3 | |
| Record name | Pefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pefloxacine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H52Z9F2Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271 °C | |
| Record name | Pefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



